molecular formula C15H20F2N2O3S2 B2904559 N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 1706006-33-8

N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B2904559
CAS No.: 1706006-33-8
M. Wt: 378.45
InChI Key: COLMFEJLFNKYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 1,4-thiazepane heterocycle, a scaffold present in various biologically active molecules , and a 2,5-difluorophenyl group, a motif known to be critical for optimizing the potency and metabolic stability of pharmaceutical agents . The specific mechanism of action, pharmacological targets, and detailed research applications for this compound are areas of active investigation and should be confirmed through direct scientific literature. As a versatile chemical building block, it serves as a crucial intermediate for researchers designing and developing novel therapeutic candidates. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S2/c1-18(24(2,21)22)10-15(20)19-6-5-14(23-8-7-19)12-9-11(16)3-4-13(12)17/h3-4,9,14H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLMFEJLFNKYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(SCC1)C2=C(C=CC(=C2)F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized into three groups based on the provided evidence: 1. Sulfonamide Derivatives with Heterocyclic Cores - describes 2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate (VM-6), a sulfonamide analogue with a biphenyl carboxamide backbone. Key differences include: - Core Structure: VM-6 lacks the 1,4-thiazepane ring, which is replaced by a biphenyl system. - Substituents: The 2,5-difluorophenyl group in the target compound may confer distinct electronic and steric properties compared to VM-6’s trifluoromethylphenyl group.

1,2,4-Triazole Derivatives

  • details 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] , which share the difluorophenyl motif but differ in core heterocycles.

  • Heterocyclic Core : The 1,2,4-triazole ring in these compounds is planar and aromatic, contrasting with the seven-membered 1,4-thiazepane’s flexibility.
  • Spectral Data : IR spectra of triazoles [7–9] lack C=O absorption bands (~1660–1680 cm⁻¹), confirming cyclization, whereas the target compound’s ketone group (2-oxoethyl) would exhibit strong C=O stretching near 1700 cm⁻¹ .

S-Alkylated 1,2,4-Triazoles

  • Compounds 10–15 in feature S-alkylated chains similar to the target compound’s 2-oxoethyl group.

  • Reactivity : The α-halogenated ketone in the target compound’s synthesis likely parallels the S-alkylation reactions described for triazoles [10–15], though the final products differ in core scaffolds.

Physicochemical and Spectroscopic Comparison

Parameter Target Compound* VM-6 Triazoles [7–9]
Molecular Weight ~450–500 (estimated) 458.11 400–450 (varies with X)
Melting Point Not reported 127–129°C Not explicitly reported
Key IR Bands C=O (~1700 cm⁻¹), S=O (~1350) C=O (1700 cm⁻¹), NO₂ (1220) C=S (1247–1255 cm⁻¹)
1H-NMR Features Thiazepane CH2 (~3–4 ppm) Biphenyl protons (6.18–7.95 ppm) Triazole NH (~8–10 ppm)

*Note: Data for the target compound is inferred from structural analogues due to absence of direct experimental evidence.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step processes, including cyclization of the thiazepane ring, fluorophenyl group introduction, and sulfonamide coupling. Critical intermediates are characterized via NMR (1H/13C for stereochemical confirmation) and high-resolution mass spectrometry (HR-MS) to verify molecular integrity. For example, the thiazepane ring formation may require optimized cyclization conditions (e.g., thioglycolic acid derivatives under reflux) . Automated reactors or continuous flow systems can enhance scalability in later stages .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves regiochemistry of the thiazepane ring and fluorophenyl substitution patterns.
  • FT-IR : Confirms sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) functionalities.
  • HR-MS : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline): Provides absolute stereochemical confirmation, as demonstrated in analogous sulfonamide derivatives .

Q. How can researchers ensure purity and stability during synthesis and storage?

  • Methodological Answer :

  • HPLC-PDA/ELSD : Monitors purity (>95% by area normalization).
  • Stability studies : Conduct under varying pH, temperature, and humidity using accelerated degradation protocols. For hygroscopic intermediates, anhydrous solvents and inert atmospheres (N₂/Ar) are critical .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

  • Methodological Answer :

  • Reaction path search algorithms (e.g., quantum chemical calculations) identify low-energy pathways for thiazepane ring formation, reducing trial-and-error experimentation .
  • Molecular docking (e.g., AutoDock, Schrödinger) predicts target binding affinities, leveraging the fluorophenyl group’s electron-withdrawing effects for receptor interactions .
  • ADMET prediction tools (e.g., SwissADME) assess drug-likeness, prioritizing synthetic routes that enhance solubility and metabolic stability .

Q. What experimental design strategies resolve contradictions in biological activity data?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., substituent effects on bioactivity). For example, vary fluorophenyl positions (2,5 vs. 2,4 substitution) and measure IC₅₀ shifts .
  • Orthogonal assays : Pair enzymatic inhibition studies with cellular viability assays to distinguish direct target effects from off-target toxicity .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., ) to identify trends in sulfonamide bioactivity .

Q. How can researchers address challenges in scaling up synthesis while maintaining yield and enantiomeric purity?

  • Methodological Answer :

  • Continuous flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., sulfonamide coupling) .
  • Chiral HPLC/SFC : Monitors enantiomeric excess during asymmetric steps.
  • Process Analytical Technology (PAT) : Implements in-line FT-IR or Raman spectroscopy for real-time reaction monitoring .

Q. What strategies validate target engagement in complex biological systems?

  • Methodological Answer :

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .
  • Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding under thermal stress .

Data Analysis and Interpretation

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Free-energy perturbation (FEP) calculations : Refine docking models by accounting for solvent effects and protein flexibility .
  • SAR studies : Systematically modify substituents (e.g., replacing 2,5-difluorophenyl with 2,4-difluorophenyl) to test computational hypotheses .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer :

  • Nonlinear regression (e.g., GraphPad Prism): Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values.
  • Bootstrap resampling : Quantify confidence intervals for potency metrics in small-sample datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.